4-Amino-2-chlorobenzaldehyde
Overview
Description
4-Amino-2-chlorobenzaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the fourth position and a chlorine atom at the second position. This compound is known for its applications in various chemical syntheses and research fields due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-chlorobenzaldehyde can be synthesized through several methods. One common method involves the reduction of 4-amino-2-chlorobenzonitrile using diisobutylaluminium hydride in tetrahydrofuran under an inert atmosphere. The reaction is typically carried out at room temperature for two hours, followed by the addition of methanol at a lower temperature to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the chlorination of 4-aminobenzaldehyde using cuprous chloride and hydrochloric acid. This method leverages the availability of raw materials and the efficiency of the chlorination process to produce the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-amino-2-chlorobenzoic acid.
Reduction: The compound can be reduced to 4-amino-2-chlorobenzyl alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: 4-Amino-2-chlorobenzoic acid.
Reduction: 4-Amino-2-chlorobenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
4-Amino-2-chlorobenzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-chlorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The compound can modulate pathways involved in inflammation, oxidative stress, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Chlorobenzaldehyde: Lacks the amino group, limiting its applications in bioactive molecule synthesis.
4-Aminobenzaldehyde: Lacks the chloro group, affecting its reactivity and interaction with molecular targets.
Uniqueness
4-Amino-2-chlorobenzaldehyde is unique due to the presence of both amino and chloro groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-amino-2-chlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVIGWKAMJZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393590 | |
Record name | 4-amino-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42460-61-7 | |
Record name | 4-amino-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Amino-2-chlorobenzaldehyde in the synthesis of fluorescent 7-amino-2,1-benzothiazines?
A1: this compound serves as a crucial starting material in the synthesis of fluorescent 7-amino-2,1-benzothiazines. [] The research demonstrates that it reacts with a sulfoximine in the presence of a palladium catalyst, leading to the formation of the desired benzothiazine ring system. This method offers a high-yielding and efficient route for the synthesis of these fluorescent compounds.
Q2: Are there alternative methods for synthesizing fluorescent 7-amino-2,1-benzothiazines using this compound?
A2: Yes, the research also describes an alternative approach where 7-fluoro-2,1-benzothiazines react with amines to yield the desired fluorescent 7-amino-2,1-benzothiazines. [] This method provides a complementary route to the palladium-catalyzed reaction with this compound and a sulfoximine.
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